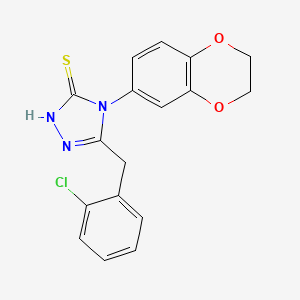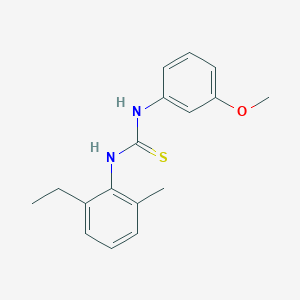
methyl (1-ethyl-4-piperidinyl)carbamate
Übersicht
Beschreibung
Methyl (1-ethyl-4-piperidinyl)carbamate, also known as carbaryl, is a widely used insecticide and pesticide. It was first introduced in 1958 and has since become a popular choice for controlling pests in agriculture and public health. The chemical structure of carbaryl is C12H11NO2 and it belongs to the carbamate family of pesticides.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It is used in agriculture to control a wide range of pests including aphids, beetles, and mites. Carbaryl is also used in public health to control mosquitoes, ticks, and fleas. In addition, methyl (1-ethyl-4-piperidinyl)carbamate has been studied for its potential use in cancer treatment as it has been found to inhibit the growth of cancer cells.
Wirkmechanismus
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, which leads to overstimulation of the nervous system and eventual paralysis of the insect or pest.
Biochemical and Physiological Effects:
Carbaryl can have both acute and chronic effects on non-target organisms. Acute exposure to methyl (1-ethyl-4-piperidinyl)carbamate can cause symptoms such as nausea, vomiting, and respiratory distress. Chronic exposure to methyl (1-ethyl-4-piperidinyl)carbamate can lead to neurological effects, reproductive effects, and immune system effects. Carbaryl has also been found to be toxic to aquatic organisms and can accumulate in soil and water.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a widely used insecticide and pesticide, making it readily available for lab experiments. Its mechanism of action is well understood, making it a useful tool for studying the nervous system. However, the potential toxicity of methyl (1-ethyl-4-piperidinyl)carbamate to non-target organisms must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of methyl (1-ethyl-4-piperidinyl)carbamate. One area is the development of safer and more effective insecticides and pesticides. Another area is the potential use of methyl (1-ethyl-4-piperidinyl)carbamate in cancer treatment. Additionally, more research is needed to fully understand the effects of methyl (1-ethyl-4-piperidinyl)carbamate on non-target organisms and to develop strategies to reduce its impact on the environment.
Conclusion:
Carbaryl is a widely used insecticide and pesticide that has been extensively studied for its insecticidal properties and potential use in cancer treatment. Its mechanism of action is well understood, but its potential toxicity to non-target organisms must be taken into consideration. Further research is needed to develop safer and more effective insecticides and pesticides, and to fully understand the impact of methyl (1-ethyl-4-piperidinyl)carbamate on the environment.
Eigenschaften
IUPAC Name |
methyl N-(1-ethylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-11-6-4-8(5-7-11)10-9(12)13-2/h8H,3-7H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSMVAVXCLLIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1-ethylpiperidin-4-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-ethyl-6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B4845418.png)

![2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4845424.png)

![4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4845440.png)

![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B4845454.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4845459.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4845466.png)
![3-(3-methoxybenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4845472.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4845496.png)
![2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]-2-propanol](/img/structure/B4845507.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B4845510.png)